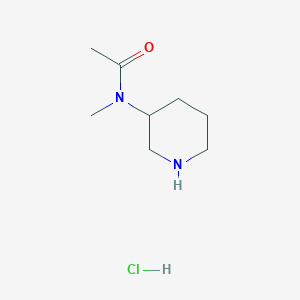

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride

Description

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride is a secondary amine derivative featuring a piperidine ring substituted at the 3-position with an acetamide group and a methyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-N-piperidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-4-3-5-9-6-8;/h8-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVWHGXDQBILKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946021-39-1 | |

| Record name | Acetamide, N-methyl-N-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946021-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of Piperidin-3-one

Piperidin-3-one undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction typically proceeds in methanol or ethanol at 25–40°C for 12–24 hours, yielding N-Methylpiperidin-3-amine with moderate to high efficiency (60–85% yield).

Reaction Conditions:

- Solvent: Methanol

- Temperature: 30°C

- Catalyst: NaBH3CN (1.2 equiv)

- Time: 18 hours

Alkylation of Piperidin-3-amine

Piperidin-3-amine reacts with methyl iodide in a nucleophilic substitution reaction. This method requires a base, such as potassium carbonate, to deprotonate the amine and facilitate alkylation. The reaction is conducted in acetonitrile or tetrahydrofuran (THF) under reflux (60–80°C) for 6–12 hours, achieving yields of 70–90%.

Optimization Note: Excess methyl iodide (1.5–2.0 equiv) ensures complete methylation, while controlled pH prevents over-alkylation.

Acetylation of N-Methylpiperidin-3-amine

The intermediate N-Methylpiperidin-3-amine is acetylated to form the free base, N-Methyl-N-(piperidin-3-yl)acetamide. Two acetylation strategies are widely utilized:

Acetyl Chloride Method

N-Methylpiperidin-3-amine reacts with acetyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to scavenge HCl. The reaction is performed in dichloromethane (DCM) at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. This method achieves yields of 80–95%.

Key Parameters:

- Molar Ratio: 1:1.1 (amine:acetyl chloride)

- Solvent: DCM

- Reaction Time: 2–4 hours

Acetic Anhydride Method

Acetic anhydride serves as an alternative acylating agent, particularly in solvent-free or toluene-based systems. The reaction proceeds under reflux (110–120°C) for 3–6 hours, with yields comparable to the acetyl chloride method (75–90%).

Advantage: Reduced sensitivity to moisture compared to acetyl chloride.

Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt via acidification. Two approaches are commonly employed:

HCl Gas Treatment

The free base is dissolved in anhydrous diethyl ether or ethanol, and HCl gas is bubbled through the solution until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum.

Purity Consideration: Excess HCl is avoided to prevent hygroscopicity.

Aqueous HCl Crystallization

The free base is dissolved in a minimal volume of hot isopropanol, and concentrated hydrochloric acid is added dropwise. Cooling the mixture induces crystallization, yielding the hydrochloride salt with >97% purity.

Typical Conditions:

- Solvent: Isopropanol

- HCl Concentration: 37% w/w

- Yield: 85–92%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 60–85 | 18–24 h | Moderate | High |

| Alkylation | 70–90 | 6–12 h | High | Moderate |

| Acetyl Chloride Acetylation | 80–95 | 2–4 h | High | Low |

| Acetic Anhydride Acetylation | 75–90 | 3–6 h | Moderate | Moderate |

| HCl Gas Salt Formation | 85–92 | 1–2 h | Low | High |

| Aqueous HCl Crystallization | 90–97 | 4–6 h | High | Moderate |

Key Findings:

- The alkylation method offers superior scalability for industrial production.

- Acetyl chloride acetylation provides the highest yields but requires strict moisture control.

- Aqueous HCl crystallization balances purity and practicality for laboratory-scale synthesis.

Industrial-Scale Production Insights

Large-scale manufacturing employs continuous flow reactors for alkylation and acetylation steps, ensuring consistent product quality. Automated systems regulate temperature and reagent addition, reducing human error. Post-synthesis purification involves centrifugal partition chromatography (CPC) or recrystallization from ethanol-water mixtures.

Case Study: A pilot plant reported a 92% yield of this compound using the following protocol:

- Alkylation: Piperidin-3-amine + methyl iodide in THF (8 h, 75°C).

- Acetylation: Acetyl chloride in DCM (3 h, 0°C → 25°C).

- Salt Formation: Aqueous HCl crystallization (isopropanol, 5°C).

Challenges and Optimization Strategies

Byproduct Formation

Over-acetylation or di-methylation may occur if stoichiometry is imbalanced. Solutions include:

Purification Difficulties

The hydrochloride salt’s hygroscopicity complicates drying. Lyophilization or vacuum drying at 40–50°C improves stability.

Environmental Considerations

Recycling solvents (e.g., DCM, isopropanol) via distillation reduces waste.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

Oxidation: Formation of N-Methyl-N-(piperidin-3-yl)acetamide N-oxide.

Reduction: Formation of N-Methyl-N-(piperidin-3-yl)methanamine.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

While comprehensive information regarding the applications of N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride is limited, here's what can be gathered from the search results:

Chemical Information

this compound has the molecular formula C8H17ClN2O and a molecular weight of 192.69 . Its IUPAC name is this compound . The compound has a purity of 97% .

Related Research and Applications

- PRMT5 Inhibitor Discovery : N-Aryl acetamide substituted dichloropyridazinone derivatives, related to this compound, have been identified as inhibitors of protein arginine methyltransferase 5 (PRMT5) . PRMT5, along with its substrate adaptor proteins (SAPs) like pICln and Riok1, are synthetic lethal dependencies in MTAP-deleted cancer cells . Compound 1 , an example from this class, displayed an FP IC50 of 12 μM and a solubility of 1.2 μM in PBS .

- ACAT Inhibition : Research suggests that compounds related to N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride can effectively inhibit Acyl-CoA: Cholesterol O-Acyltransferase (ACAT), which is an enzyme involved in cholesterol metabolism. This suggests a potential application in managing conditions related to cholesterol dysregulation like atherosclerosis.

- Calcium Channel Blockers: N-piperidinyl acetamide derivatives have been studied as T-type calcium channel blockers . These compounds and methods are effective in ameliorating conditions characterized by unwanted calcium channel activity, particularly unwanted T-type calcium channel activity .

Table of Biological Activities of Related Compounds

| Activity Type | Description |

|---|---|

| Pharmaceutical Applications | Part of therapeutic formulations targeting specific diseases |

| ACAT Inhibition | Inhibits cholesterol metabolism enzyme ACAT |

| DNA Binding | Exhibits interactions with calf thymus DNA |

| Antimicrobial Activity | Effective against pathogenic bacteria and fungi |

| Anticancer Activity | Significant growth inhibition in cancer cell lines |

| Calcium Channel Blockers | Ameliorating conditions characterized by unwanted calcium channel activity |

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Variants

Key Differences :

- N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride (CAS 1215264-39-3) replaces the six-membered piperidine ring with a five-membered pyrrolidine. This reduces molecular weight (178.66 vs.

- Similarity Scores : Computational similarity metrics indicate an 88% structural match between the target compound and its pyrrolidine analog, suggesting comparable pharmacological profiles .

Substituent Position and Functional Groups

- Piperidin-4-yl Derivatives : Compounds like 2-(1-(isopropylsulfonyl)piperidin-4-yl)-N-(9-methyl-...-yl)acetamide () feature sulfonyl groups at the 4-position. These derivatives exhibit potent soluble epoxide hydrolase (sEH) inhibition, highlighting the importance of substituent position (3-yl vs. 4-yl) in enzyme selectivity .

- N-Methyl-N-(3-(triisopropylsilyl)prop-2-yn-1-yl)acetamide () introduces a bulky silyl group, drastically altering lipophilicity and steric hindrance compared to the unmodified piperidine target .

Additional Functional Modifications

- This modification may enhance CNS penetration compared to the parent compound .

- N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride () incorporates a phenoxy group, increasing aromaticity and lipophilicity. Such derivatives are often explored for improved blood-brain barrier (BBB) permeability .

Structural and Physicochemical Properties

Biological Activity

N-Methyl-N-(piperidin-3-yl)acetamide hydrochloride, a compound with significant pharmacological potential, has garnered attention due to its structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and acetamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 178.66 g/mol. The compound's unique stereochemistry, particularly the (3R) configuration, allows for distinct interactions with biological targets compared to its stereoisomers, which can lead to varying pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter systems and enzymes involved in pain perception and inflammation. The compound is believed to modulate these systems through mechanisms such as hydrogen bonding and hydrophobic interactions, which enhance its potential as an analgesic and anti-inflammatory agent.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound may serve as a candidate for drug development aimed at treating pain and inflammation-related conditions. Its structural similarity to certain neurotransmitters suggests that it could effectively interact with receptors involved in these pathways.

Synthesis of Pharmaceutical Agents

This compound acts as a building block in the synthesis of various biologically active compounds. It has been utilized in the development of pharmaceutical agents targeting neurological disorders, showcasing its versatility in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study focused on the compound's ability to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer cell proliferation. The compound demonstrated an IC50 value of 12 μM, indicating moderate potency against this target .

- Structure-Activity Relationship (SAR) : Research on related compounds highlighted the importance of specific structural modifications in enhancing potency and solubility. For instance, modifications in the acetamide group significantly improved activity, suggesting that careful structural tuning can optimize pharmacological properties .

- Biological Evaluations : In vitro assays have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2. These studies emphasize the potential for developing new anticancer therapies based on this scaffold .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Target | IC50 Value (μM) | Remarks |

|---|---|---|---|

| PRMT5 Inhibition | PRMT5 | 12 | Moderate potency against cancer cells |

| Structure-Activity Relationship | Various derivatives | Varies | Structural modifications enhance activity |

| Cytotoxicity | HepG2 Cells | >40 | Indicates low cytotoxicity in some cases |

Q & A

Q. Yield Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 0–5°C during amide coupling to minimize side reactions.

- Catalysts : Use coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) to enhance amide bond formation efficiency .

- Purity Checks : Monitor reaction progress via TLC or HPLC to isolate high-purity intermediates .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ ~2.1–2.3 ppm for N-methyl), piperidine ring protons (δ ~1.5–3.0 ppm), and acetamide carbonyl (δ ~170 ppm) .

Mass Spectrometry (MS) :

- ESI-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 201.1 for the free base) .

HPLC :

- Reverse-Phase HPLC : Use a C18 column with a mobile phase (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.